tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate
Description
Properties
Molecular Formula |
C13H17ClFNO3 |
|---|---|
Molecular Weight |
289.73 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl]carbamate |
InChI |
InChI=1S/C13H17ClFNO3/c1-7(17)10-9(6-5-8(14)11(10)15)16-12(18)19-13(2,3)4/h5-7,17H,1-4H3,(H,16,18) |
InChI Key |
POSUWIDFBLMWSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1F)Cl)NC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Hydroxyethyl-Substituted Phenyl Intermediate
The hydroxyethyl group at the 2-position of the phenyl ring is commonly introduced via nucleophilic addition or substitution reactions starting from a halogenated or nitro-substituted aromatic precursor.
One approach involves the reduction of a corresponding aldehyde or ketone precursor to the hydroxyethyl group using hydride reagents or catalytic hydrogenation under mild conditions to avoid affecting halogen substituents.
Alternatively, nucleophilic substitution of a halogenated aromatic compound with an ethylene glycol derivative or hydroxyethyl nucleophile can be employed, ensuring regioselectivity by leveraging directing effects of existing substituents.
Formation of the Carbamate Group
The carbamate moiety is introduced by reacting the aromatic amine intermediate with a carbamoylating reagent such as di-tert-butyl dicarbonate (Boc2O) or tert-butyl chloroformate.
A common method involves the condensation of the aromatic amine with di-tert-butyl dicarbonate in the presence of a base like triethylamine or sodium bicarbonate, yielding the tert-butyl carbamate derivative.
Coupling reagents such as EDCI (1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) and HOBt (hydroxybenzotriazole) can be used to facilitate carbamate bond formation with high yields and purity.
The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures to optimize yield and minimize side reactions.
Incorporation of Halogen Substituents
The chloro and fluoro substituents are often introduced via electrophilic aromatic substitution or halogenation reactions on the aromatic ring prior to carbamate formation to avoid interference with the carbamate group.
Alternatively, commercially available halogenated aromatic amines can be used as starting materials, which are then functionalized with the hydroxyethyl and carbamate groups.
Careful control of reaction conditions is necessary to prevent nucleophilic aromatic substitution of the fluoro substituent, which can be reactive under basic or nucleophilic conditions.
Purification and Characterization
The crude product is purified by column chromatography using silica gel with solvent systems such as ethyl acetate/hexane gradients to isolate the pure tert-butyl carbamate derivative.
Characterization is performed by NMR spectroscopy (1H, 13C), mass spectrometry, and melting point determination to confirm structure and purity.
Data Table: Typical Reaction Conditions for Preparation
| Step | Reaction Type | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Halogenation (if needed) | Cl2 or F2 source, catalyst (e.g., FeCl3) | CH2Cl2 or MeOH | 0°C to RT | 70-85 | Introduce Cl and F substituents |
| 2 | Hydroxyethyl group introduction | Reduction of aldehyde/ketone or nucleophilic substitution | MeOH, NaBH4 or nucleophile | 0°C to RT | 75-90 | Regioselective addition |
| 3 | Carbamate formation | Di-tert-butyl dicarbonate, base (Et3N or NaHCO3) | DCM or THF | 0°C to RT | 80-95 | Use coupling agents (EDCI, HOBt) for better yields |
| 4 | Purification | Silica gel chromatography | Ethyl acetate/hexane | RT | - | Confirm purity by NMR, MS |
Research Findings and Optimization Notes
Use of coupling reagents such as EDCI and HOBt significantly improves carbamate formation efficiency and reduces side products.
Maintaining anhydrous conditions and controlling temperature during carbamate formation prevents hydrolysis and decomposition.
The order of substituent introduction is critical; halogenation prior to carbamate formation is preferred to avoid carbamate degradation or substitution reactions.
The hydroxyethyl group is sensitive to strong acids and bases; mild reducing agents and neutral to slightly basic conditions are recommended during its installation.
Solvent choice impacts solubility and reaction rates; dichloromethane and tetrahydrofuran are commonly used for carbamate synthesis due to their aprotic nature and ability to dissolve reagents.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include ammonia (NH3) and thiols (RSH).
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted phenyl carbamates.
Scientific Research Applications
tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme-substrate interactions and as a potential inhibitor of certain enzymes.
Medicine: As a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The pathways involved in these interactions include hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Formula: C₁₃H₁₆ClFNO₃ (calculated based on structural analogs).
- Molecular Weight : ~295.7 g/mol.
- Key Functional Groups : The electron-withdrawing Cl and F substituents likely enhance the compound’s stability and influence its reactivity in subsequent derivatization steps.
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The 4-Cl and 3-F groups in the target compound increase steric and electronic effects compared to non-halogenated analogs. This may alter solubility (e.g., lower logP due to polar substituents) and reactivity in nucleophilic substitutions. Enzymatic Resolution: CAL-B efficiently resolves racemic tert-butyl (2-(1-hydroxyethyl)phenyl)carbamate (E >200) .
Biological Relevance: The parent compound (lacking Cl/F) is a precursor to enantiopure 1-(2-aminophenyl)ethanols, which are valuable in asymmetric synthesis . Halogenated analogs (e.g., 4-Cl) may exhibit enhanced metabolic stability, as seen in tert-butyl (4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)carbamate, which is used in pharmaceutical intermediates .
Biological Activity
Tert-butyl (4-chloro-3-fluoro-2-(1-hydroxyethyl)phenyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H14ClFNO2
- Molecular Weight : 245.69 g/mol
- CAS Number : 1018450-35-5
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can affect cellular processes such as apoptosis and proliferation.
- Antioxidant Properties : Some studies suggest that it may possess antioxidant capabilities, potentially mitigating oxidative stress in cells.
- Neuroprotective Effects : Preliminary research indicates that it may offer neuroprotective benefits in models of neurodegenerative diseases by reducing the aggregation of amyloid-beta peptides.
Study 1: Neuroprotective Effects
A study conducted on the effects of this compound demonstrated its ability to protect astrocytes from amyloid-beta-induced toxicity. The compound increased cell viability significantly when co-administered with amyloid-beta peptide, suggesting a protective mechanism against neurodegeneration.
| Treatment Group | Cell Viability (%) |
|---|---|
| Control | 100 |
| Aβ 1-42 alone | 43.78 ± 7.17 |
| Aβ 1-42 + Compound | 62.98 ± 4.92 |
This study highlights the potential for this compound in therapeutic applications for Alzheimer's disease by targeting amyloid-beta aggregation and promoting cell survival .
Study 2: Enzymatic Inhibition
Another investigation focused on the compound's role as an inhibitor of acetylcholinesterase (AChE) and β-secretase, both critical enzymes in Alzheimer's pathology. The compound exhibited an IC50 value of 15.4 nM for β-secretase inhibition, indicating strong potency.
| Enzyme | IC50 (nM) |
|---|---|
| β-secretase | 15.4 |
| Acetylcholinesterase | 170 |
These findings suggest that this compound may be effective in modulating cholinergic signaling and reducing amyloid plaque formation .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial for any therapeutic application. Preliminary toxicity studies indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, but further investigations are necessary to evaluate long-term effects and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
